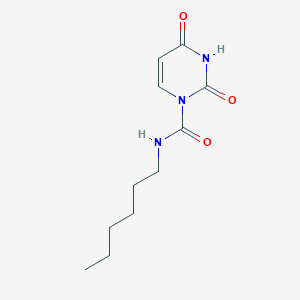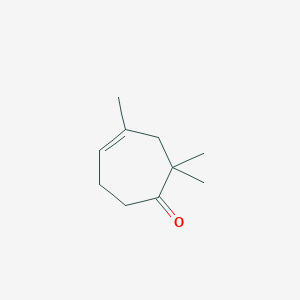![molecular formula C6H10O5 B14490030 (2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal CAS No. 64952-23-4](/img/structure/B14490030.png)
(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal is an organic compound with a complex structure that includes hydroxyl, methoxy, and oxoethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal typically involves multiple steps, starting from simpler organic molecules. One common approach is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy aldehyde. The reaction conditions often include a controlled temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone or carboxylic acid.
Reduction: Formation of a primary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with active sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal: shares similarities with other β-hydroxy aldehydes and ketones, such as:
Uniqueness
The unique combination of functional groups in this compound provides distinct reactivity and potential applications compared to its analogs. Its specific stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.
Properties
CAS No. |
64952-23-4 |
|---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal |
InChI |
InChI=1S/C6H10O5/c1-10-6(4-9)11-5(2-7)3-8/h2,4-6,8H,3H2,1H3/t5-,6-/m0/s1 |
InChI Key |
UWFDDFMHUZHVOC-WDSKDSINSA-N |
Isomeric SMILES |
CO[C@H](C=O)O[C@H](CO)C=O |
Canonical SMILES |
COC(C=O)OC(CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)
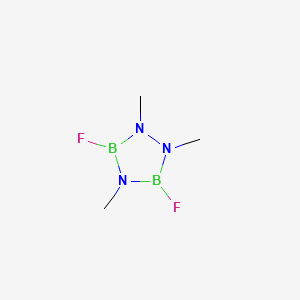
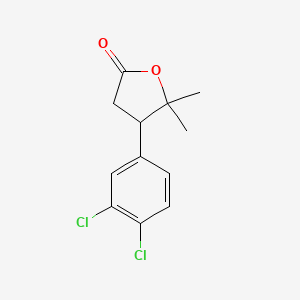
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
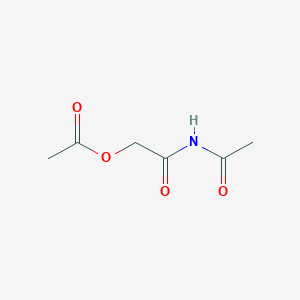
![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
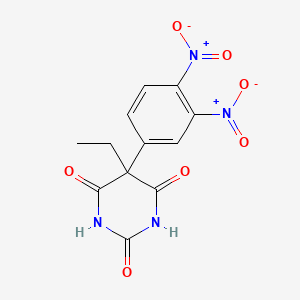
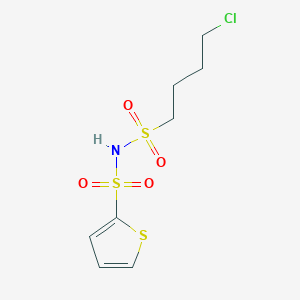
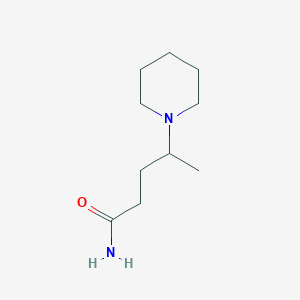

![4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14490001.png)
